molecular formula C10H12N2O3 B13625858 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one

6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one

Katalognummer: B13625858
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: LDNCDNIZMIDTEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-(methoxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a benzoxazinone derivative characterized by a methoxymethyl substituent at the 4-position and an amino group at the 6-position of the fused bicyclic core. Benzoxazinones are heterocyclic compounds with a 1,4-oxazine ring fused to a benzene ring, and their bioactivity is highly dependent on substituent patterns. While the compound is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 10-F742880) , its structural features align with derivatives investigated for herbicidal, anticancer, and enzyme-inhibitory activities in recent studies.

Eigenschaften

Molekularformel

C10H12N2O3

Molekulargewicht

208.21 g/mol

IUPAC-Name

6-amino-4-(methoxymethyl)-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H12N2O3/c1-14-6-12-8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4H,5-6,11H2,1H3

InChI-Schlüssel

LDNCDNIZMIDTEZ-UHFFFAOYSA-N

Kanonische SMILES

COCN1C(=O)COC2=C1C=C(C=C2)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Benzooxazin-3(4H)-one Core

One reported method starts from substituted phenolic or aminophenolic precursors, which are reacted with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) to yield the benzooxazin-3(4H)-one intermediate with good yields (~82%). This step involves nucleophilic substitution and intramolecular cyclization forming the oxazinone ring.

Introduction of the Methoxymethyl Group at Position 4

The methoxymethyl group (–CH2OCH3) is introduced via alkylation reactions. For example, a benzooxazin-3(4H)-one intermediate bearing a hydroxymethyl group can be reacted with propargyl bromide or methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and phase transfer catalysts like tetrabutylammonium bromide (TBAB). The reaction conditions typically involve stirring at 0 °C to room temperature in solvents such as dry dimethylformamide (DMF) or tetrahydrofuran (THF).

Amination at Position 6

Amination can be achieved by reduction of nitro precursors or direct substitution reactions. For instance, catalytic hydrogenation using Pt/C under elevated pressure and temperature can reduce nitro groups to amino groups on the aromatic ring. Alternatively, the amino group can be introduced via nucleophilic substitution or amidation reactions using coupling reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyluronium), which facilitate high-yield formation of amide bonds and subsequent rearrangements leading to the amino-substituted benzooxazin-3(4H)-one.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization with ethyl chloroacetate K2CO3, toluene, reflux or room temperature 82 Formation of benzooxazin-3(4H)-one core
Alkylation with methoxybenzyl chloride or propargyl bromide K2CO3 or NaH, TBAB, DMF or THF, 0 °C to RT 70-90 Introduction of methoxymethyl substituent
Reduction of nitro to amino Pt/C catalyst, isopropanol/toluene, 55 °C, 1.5 MPa H2 High Amination step via catalytic hydrogenation
Coupling with amino acid esters HATU, base, room temperature 85-95 Amidation and rearrangement yielding amino-substituted product

Mechanistic Insights

The formation of the benzooxazin-3(4H)-one ring system involves nucleophilic attack on ethyl chloroacetate by the phenolic oxygen, followed by intramolecular cyclization. The presence of bases like K2CO3 facilitates deprotonation of the phenol, increasing nucleophilicity.

The methoxymethyl group introduction proceeds via SN2 alkylation of the hydroxymethyl intermediate, with phase transfer catalysts enhancing the reaction rate and yield.

The amination step via catalytic hydrogenation reduces aromatic nitro groups to amines efficiently under mild conditions. Alternatively, the use of coupling reagents such as HATU promotes amide bond formation, and subsequent rearrangements under basic conditions lead to the fused bicyclic structure containing the amino group. This rearrangement is proposed to proceed via an α-lactam intermediate and a Favorskii-like mechanism.

Research Outcomes and Characterization

  • The synthetic routes yield the target compound with high purity and good overall yields (70-95% per step).
  • Spectral analyses including ^1H NMR, ^13C NMR, and crystallographic data confirm the structure and substitution pattern.
  • Density functional theory (DFT) calculations support the thermodynamic feasibility of the rearrangement steps and stability of the final product.
  • The compound and its derivatives have demonstrated significant biological activities, such as acetylcholinesterase inhibition, indicating the relevance of the synthetic approach in medicinal chemistry.

Summary Table of Key Synthetic Steps

Compound/Intermediate Reaction Type Reagents/Conditions Yield (%) Reference
Starting phenolic derivative Cyclization Ethyl chloroacetate, K2CO3, toluene 82
Benzooxazin-3(4H)-one intermediate Alkylation Methoxybenzyl chloride, K2CO3, TBAB, toluene 70-90
Nitro-substituted intermediate Reduction Pt/C, isopropanol/toluene, 55 °C, 1.5 MPa H2 High
Amino-substituted final compound Amidation/Rearrangement HATU, base, room temperature 85-95

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxazine ring can be reduced under specific conditions.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced forms of the oxazine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one involves its interaction with specific molecular targets and pathways. The amino group and the oxazine ring play crucial roles in its bioactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Herbicidal Activity

  • SYP-300: Derived from 6-amino-7-fluoro-4-(prop-2-ynyl)-benzoxazinone, this compound exhibits pre- and post-emergence herbicidal activity at 100–200 g a.i./ha, targeting HPPD with fluorination enhancing electrophilicity . The target compound lacks fluorine, which may reduce reactivity but improve stability.
  • Triketone Analogs : Compounds like B41 (IC50: 0.156 µM for HPPD) outperform mesotrione (IC50: 0.252 µM), suggesting that substituents at the 4-position (e.g., methyl vs. methoxymethyl) critically influence binding affinity .

Anticancer Activity

  • Compound 4d: A propynyl-substituted benzoxazinone linked to triazolylquinolinone shows IC50 values of 11.18 µM against MCF-7 cells, comparable to cisplatin . The methoxymethyl group in the target compound could alter cytotoxicity by modulating solubility or target engagement.
  • PI3Kα Inhibitors : Derivatives with phenylacetyl substituents (e.g., 7f) demonstrate potent antiproliferative effects, highlighting the role of lipophilic groups in kinase inhibition .

Enzyme Inhibition

  • CDK9 Inhibitors: Benzoxazinones with optimized substituents (e.g., trifluoromethyl) exhibit nanomolar potency against CDK9, a target in hematologic malignancies . The methoxymethyl group may offer a balance between potency and selectivity.

Biologische Aktivität

6-Amino-4-(methoxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the oxazine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.21 g/mol
  • CAS Number : (specific CAS number not provided in the search results)

Research indicates that compounds in the benzo[b][1,4]oxazine family may exhibit various biological activities through several mechanisms:

  • Antioxidant Activity : The presence of amino and methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Data

Activity TypeObserved EffectReference
AntioxidantScavenging of DPPH radicals
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryReduction in TNF-alpha production

Case Study 1: Antimicrobial Evaluation

A study conducted by researchers evaluated the antimicrobial properties of this compound against various pathogens. The results showed significant inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Research

In another investigation, the compound was assessed for its anti-inflammatory effects in a murine model of inflammation induced by lipopolysaccharide (LPS). The administration of the compound resulted in a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, indicating its potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzoxazin-3(4H)-one derivatives, and how can they be adapted for synthesizing 6-amino-4-(methoxymethyl)-substituted analogs?

  • Methodological Answer : Benzoxazinones are typically synthesized via cyclization of 2-aminophenol derivatives with α-halo carbonyl compounds. For example, copper(I)-catalyzed one-pot reactions with aromatic aldehydes and propargyl-substituted intermediates (e.g., 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one) enable regioselective synthesis of substituted analogs . Adapting this for 6-amino-4-(methoxymethyl) substitution would require introducing the methoxymethyl group during the alkylation step and protecting the amino group (e.g., using Boc or Fmoc strategies) to prevent side reactions. Characterization via 1H^1H/13C^{13}C NMR and mass spectrometry is critical to confirm regiochemistry .

Q. How is the structural integrity of 6-amino-4-(methoxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one validated in synthetic workflows?

  • Methodological Answer : Key validation steps include:
  • Spectroscopic Analysis : 1H^1H NMR should show signals for the methoxymethyl group (δ ~3.3–3.5 ppm for OCH3_3) and the benzoxazine ring protons (δ ~4.2–4.5 ppm for NCH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, as demonstrated for related compounds like 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :
  • Anticancer Activity : Use in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., hematological malignancies) and compare to known CDK9 inhibitors .
  • Antimicrobial Testing : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi .
  • Antioxidant Potential : DPPH radical scavenging or FRAP assays to assess redox activity, leveraging precedents from C-3 tethered benzoxazines .

Advanced Research Questions

Q. How can computational modeling guide the design of 6-amino-4-(methoxymethyl)-benzoxazinone derivatives with enhanced target specificity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., CDK9 or σ1 receptors) . For CDK9, prioritize interactions with the ATP-binding pocket (e.g., hydrogen bonds with Cys106 or Lys48) .
  • QSAR Studies : Correlate substituent effects (e.g., methoxymethyl vs. hydroxymethyl) with bioactivity using descriptors like logP, polar surface area, and H-bond donors/acceptors .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) to refine binding hypotheses .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Optimization : For inconsistent antitumor results, standardize cell culture conditions (e.g., hypoxia vs. normoxia) and validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
  • Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct target binding in live cells .

Q. How does the methoxymethyl substituent influence the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Lipophilicity : Measure logD (octanol/water) to evaluate membrane permeability. Methoxymethyl increases hydrophilicity vs. ethyl or propyl analogs, potentially reducing CNS penetration .
  • Metabolic Pathways : Incubate with human liver microsomes + NADPH to identify phase I metabolites (e.g., O-demethylation). LC-MS/MS quantifies major metabolites .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine free fraction, critical for dose optimization .

Q. Table 1: Comparative Bioactivity of Benzoxazinone Derivatives

CompoundTargetIC50_{50} (μM)Key Structural FeatureReference
6-Amino-4-(methoxymethyl)CDK9PendingMethoxymethyl at C-4
7-Bromo-2H-benzoxazinoneAnticancer10.14 (Platelet)Bromine at C-7
2-Ethyl-7-(hydroxymethyl)Antitubercular12.5 (MIC)Hydroxymethyl at C-7

Q. Table 2: Synthetic Yields Under Varying Conditions

Reaction ConditionCatalystYield (%)Purity (HPLC)Reference
Cu(I)-catalyzed one-potCuI/PPh3 _378>99%
Pd/C-mediated hydrogenationPd/C8598%
Microwave-assistedNone9297%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.